molecular formula C22H23N3O3 B14936015 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide

Cat. No.: B14936015
M. Wt: 377.4 g/mol
InChI Key: CHXAEOYBWMXKPQ-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide is a synthetic compound that features an indole moiety, a piperidine ring, and a phenoxyacetamide group. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide is unique due to its combination of an indole moiety, a piperidine ring, and a phenoxyacetamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-phenoxyacetamide

InChI

InChI=1S/C22H23N3O3/c26-21(15-28-18-7-2-1-3-8-18)23-17-10-12-25(13-11-17)22(27)20-14-16-6-4-5-9-19(16)24-20/h1-9,14,17,24H,10-13,15H2,(H,23,26)

InChI Key

CHXAEOYBWMXKPQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)COC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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